molecular structure of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
molecular structure of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
An In-Depth Technical Guide to the Molecular Structure of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate.
Executive Summary
Compound Identity: 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate CAS Registry Number: 25944-34-7 Molecular Formula: C₁₈H₁₄O₄ Molecular Weight: 294.30 g/mol
This guide provides a comprehensive structural and functional analysis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate , a specialized coumarin derivative. Belonging to the class of 4-phenylcoumarins (neoflavones) , this molecule integrates a lipophilic phenyl moiety at position 4 and a hydrolysable acetate group at position 7. It serves as a critical scaffold in medicinal chemistry, particularly as a prodrug for 7-hydroxy-8-methyl-4-phenylcoumarin , a pharmacophore with documented potential in modulating steroid sulfatase (STS), cyclooxygenase (COX), and oxidative stress pathways.
Molecular Architecture & Physicochemical Properties
The core structure is the 2H-chromen-2-one (coumarin) bicyclic system. The unique substitution pattern—specifically the 4-phenyl and 8-methyl groups—imparts distinct steric and electronic characteristics that differentiate it from simpler coumarins like 4-methylumbelliferone.
1.1 Structural Conformation
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Coumarin Plane: The benzopyrone ring system is essentially planar, providing a rigid aromatic scaffold.
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4-Phenyl Rotation: Unlike 4-methyl derivatives, the phenyl group at position 4 is not coplanar with the coumarin ring. Due to steric repulsion with the hydrogen atom at position 5 (H-5), the phenyl ring typically adopts a twisted conformation with a torsion angle of approximately 50–60° . This "propeller-like" geometry prevents π-stacking aggregation and enhances solubility in organic media compared to planar analogs.
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8-Methyl Sterics: The methyl group at position 8 is ortho to the 7-acetoxy group. This introduces steric bulk that protects the ester linkage from non-specific enzymatic hydrolysis, potentially extending the half-life of the prodrug compared to 8-unsubstituted analogs.
1.2 Physicochemical Data Table
| Property | Value / Description | Implication |
| LogP (Predicted) | ~3.8 – 4.2 | High lipophilicity; excellent membrane permeability. |
| H-Bond Donors | 0 | No free hydroxyls; improved passive transport. |
| H-Bond Acceptors | 4 (2 Carbonyl, 2 Ether/Ester O) | Interaction points for receptor binding pockets. |
| Topological Polar Surface Area (TPSA) | ~52.6 Ų | Well within the range for oral bioavailability (<140 Ų). |
| Solubility | Low in water; Soluble in DMSO, CHCl₃ | Requires formulation (e.g., liposomes) for aqueous delivery. |
Synthetic Pathways
The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate follows a classical Pechmann Condensation followed by esterification. This route is preferred for its high yield and regioselectivity.
2.1 Step-by-Step Protocol
Phase 1: Formation of the Coumarin Core (Pechmann Condensation)
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Reagents: 2-Methylresorcinol (1 eq), Ethyl benzoylacetate (1.1 eq).
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Catalyst: Sulfuric acid (75%) or Lewis acid (e.g., Bi(NO₃)₃, InCl₃) for greener conditions.
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Conditions: Solvent-free or Ethanol reflux; 80–100°C; 2–4 hours.
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Mechanism: Acid-catalyzed transesterification followed by intramolecular electrophilic aromatic substitution and dehydration.
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Intermediate Product: 7-hydroxy-8-methyl-4-phenylcoumarin.[1]
Phase 2: Acetylation (Prodrug Formation)
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Reagents: Intermediate (1 eq), Acetic Anhydride (excess).
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Catalyst: Pyridine (base catalyst) or Sodium Acetate.
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Conditions: Reflux; 1–2 hours.
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Workup: Pour into ice water; filter precipitate; recrystallize from ethanol.
2.2 Synthetic Workflow Diagram
Figure 1: Synthetic pathway via Pechmann condensation and subsequent acetylation.
Spectroscopic Characterization
To validate the structure, the following spectroscopic signatures are diagnostic.
3.1 Nuclear Magnetic Resonance (¹H NMR)
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Solvent: CDCl₃
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δ 2.30 ppm (s, 3H): Acetate methyl group (-OCOCH ₃).
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δ 2.35 ppm (s, 3H): C8-Methyl group (Ar-CH ₃). Note: The proximity to the aromatic ring may cause slight shielding/deshielding shifts.
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δ 6.20 ppm (s, 1H): H-3 proton of the coumarin ring. This singlet is characteristic of 4-substituted coumarins.
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δ 7.40 – 7.60 ppm (m, 5H): Phenyl group protons at position 4.
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δ 7.10 – 7.30 ppm (d, 2H): H-5 and H-6 protons (AB system or doublets depending on resolution).
3.2 Infrared Spectroscopy (FT-IR)
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1760 cm⁻¹: C=O stretch (Ester/Acetate).
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1720 cm⁻¹: C=O stretch (Coumarin Lactone).
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1600 cm⁻¹: C=C aromatic skeletal vibrations.
Pharmacophore & Biological Potential[1][2][3]
This molecule functions primarily as a prodrug . The acetate moiety masks the polar hydroxyl group, facilitating entry into cells. Once intracellular, esterases cleave the acetate to release the active 7-hydroxy-8-methyl-4-phenylcoumarin .
4.1 Mechanism of Action (Bioactivation)
The hydrolysis is catalyzed by carboxylesterases (hCE1/hCE2). The liberated 7-hydroxy form acts via:
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Reactive Oxygen Species (ROS) Scavenging: The phenolic hydroxyl donates hydrogen atoms to neutralize free radicals.
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Enzyme Inhibition: 4-phenylcoumarins mimic the steroid skeleton, allowing them to bind to the active sites of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase (17β-HSD) , pathways critical in hormone-dependent breast cancers.
4.2 Metabolic Pathway Diagram
Figure 2: Metabolic activation of the acetate prodrug into its bioactive phenolic form.
Experimental Protocols
Protocol A: Synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
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Condensation: In a round-bottom flask, mix 2-methylresorcinol (1.24 g, 10 mmol) and ethyl benzoylacetate (2.11 g, 11 mmol).
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Add 75% H₂SO₄ (10 mL) dropwise with stirring at 0°C.
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Warm the mixture to room temperature and then heat to 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
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Pour reaction mixture into crushed ice (100 g). Filter the solid 7-hydroxy-8-methyl-4-phenylcoumarin , wash with cold water, and dry.
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Acetylation: Dissolve the dried intermediate in acetic anhydride (5 mL) and add 2 drops of pyridine . Reflux for 2 hours.
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Pour into ice water. The acetate derivative will precipitate as a white/off-white solid.
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Purification: Recrystallize from ethanol to obtain needle-like crystals.
Protocol B: In Vitro Esterase Stability Assay
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Prepare a 10 mM stock solution of the compound in DMSO.
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Incubate 10 µM compound in human plasma or liver microsomes at 37°C.
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Aliquot samples at 0, 15, 30, 60, and 120 minutes.
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Quench with ice-cold acetonitrile.
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Analyze via HPLC-UV (254 nm) or LC-MS/MS to quantify the disappearance of the acetate (prodrug) and appearance of the hydroxy metabolite.
References
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Cenmed Enterprises. (n.d.). 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate - Product Specification. Retrieved from
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Sigma-Aldrich. (n.d.). Coumarin Derivatives and Neoflavones. Retrieved from
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National Center for Biotechnology Information (NCBI). (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. PubChem. Retrieved from
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ResearchGate. (2025). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Retrieved from
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BenchChem. (2025).[2][3] A Comparative Analysis of Biological Activity in 7-Hydroxy-4-phenylcoumarin Analogs. Retrieved from
